2-Octynal, 7-oxo- 2-Octynal, 7-oxo-
Brand Name: Vulcanchem
CAS No.: 226911-08-6
VCID: VC18503475
InChI: InChI=1S/C8H10O2/c1-8(10)6-4-2-3-5-7-9/h7H,2,4,6H2,1H3
SMILES:
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol

2-Octynal, 7-oxo-

CAS No.: 226911-08-6

Cat. No.: VC18503475

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

2-Octynal, 7-oxo- - 226911-08-6

Specification

CAS No. 226911-08-6
Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
IUPAC Name 7-oxooct-2-ynal
Standard InChI InChI=1S/C8H10O2/c1-8(10)6-4-2-3-5-7-9/h7H,2,4,6H2,1H3
Standard InChI Key RZYOBFPCWUDWAV-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCCC#CC=O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

2-Octynal, 7-oxo- belongs to the class of α,β-acetylenic aldehydes, combining an alkyne (C≡C) and an aldehyde (CHO) group. Its IUPAC name, 7-oxooct-2-ynal, reflects the positioning of the ketone (oxo) group at the seventh carbon and the aldehyde at the first carbon of an eight-carbon chain interrupted by a triple bond. The compound’s canonical SMILES representation, \text{CC(=O)CCCC#CC=O}, provides a precise two-dimensional structural depiction, while its InChIKey (RZYOBFPCWUDWAV-UHFFFAOYSA-N) enables standardized database referencing.

Table 1: Key Physicochemical Properties of 2-Octynal, 7-Oxo-

PropertyValue/Description
Molecular FormulaC8H10O2\text{C}_8\text{H}_{10}\text{O}_2
Molecular Weight138.16 g/mol
IUPAC Name7-oxooct-2-ynal
SMILESCC(=O)CCCC#CC=O
InChIKeyRZYOBFPCWUDWAV-UHFFFAOYSA-N
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
Vapor PressureNot reported

The absence of empirical data on physical properties such as boiling point, melting point, or solubility underscores the need for further experimental characterization.

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for 2-octynal, 7-oxo- remains unpublished, computational predictions can be derived from analogous compounds. For instance:

  • Infrared Spectroscopy: Expected strong absorption bands near 3300 cm1^{-1} (C≡C-H stretch), 2820 cm1^{-1} (aldehyde C-H stretch), and 1710 cm1^{-1} (C=O stretch).

  • Nuclear Magnetic Resonance: 1H^1\text{H} NMR would likely show a singlet for the aldehyde proton (~9.5 ppm) and a triplet for protons adjacent to the ketone (~2.4 ppm).

Synthesis and Reaction Pathways

Alkyne Formation via Elimination

Dehydrohalogenation of a vicinal dihalide (e.g., 7-oxooct-2-ene-1,2-dibromide) using a strong base like potassium tert-butoxide could generate the triple bond:

7-oxooct-2-ene-1,2-dibromideKOtBu2-octynal, 7-oxo-+2HBr\text{7-oxooct-2-ene-1,2-dibromide} \xrightarrow{\text{KOtBu}} \text{2-octynal, 7-oxo-} + 2 \text{HBr}

Reactivity and Functionalization

The coexistence of alkyne and aldehyde groups enables diverse transformations:

  • Cycloadditions: The alkyne may participate in [2+2] or Huisgen cycloadditions with azides (click chemistry).

  • Nucleophilic Additions: The aldehyde group can undergo Grignard reactions or condensations (e.g., aldol reactions) to form carbon-carbon bonds.

Table 2: Potential Reactions of 2-Octynal, 7-Oxo-

Reaction TypeReagents/ConditionsProduct
Aldol CondensationNaOH, H2_2Oβ-hydroxy alkyne
Click ChemistryAzide, Cu(I) catalystTriazole derivative
Reduction (Aldehyde)NaBH4_47-oxooct-2-yn-1-ol
Hazard CategoryPrecautionary Measures
FlammabilityStore away from ignition sources
ReactivityAvoid strong acids/bases
Health EffectsMinimize inhalation/contact

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator